4-bromo-7-fluoro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-7-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 383133-60-6 . It has a molecular weight of 258.05 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrFNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H, (H,13,14) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Simplified Synthesis Methods : Schlosser et al. (2006) explored simplified methods for preparing various fluoroindolecarboxylic acids, including derivatives of 4-bromo-7-fluoro-1H-indole-2-carboxylic acid. These acids were synthesized from corresponding fluoroindoles or from chlorinated derivatives through processes like hydrogen/metal permutation. This research provides foundational methods for producing these compounds more efficiently (Schlosser, Ginanneschi, & Leroux, 2006).
Applications in Biochemistry and Pharmacology
- Antimicrobial and Antiproliferative Activities : A study by Narayana et al. (2009) investigated heterocycles derived from compounds including this compound. These compounds displayed notable antimicrobial, anti-inflammatory, and antiproliferative activities, indicating their potential in medicinal chemistry (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Analytical Chemistry Applications
- Fluorogenic Reagents for Carboxylic Acids : Research by Yamaguchi et al. (1985) introduced fluorogenic reagents like 4-bromomethyl-7-acetoxycoumarin for determining carboxylic acids via high-performance liquid chromatography (HPLC). These reagents, including derivatives of this compound, are significant in enhancing the sensitivity and specificity of HPLC for carboxylic acids analysis (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).
Photophysical Studies
- Fluorescent Probes and Ion Detection : Pereira et al. (2010) synthesized new indole derivatives, including those related to this compound, to study their photophysical properties. These compounds demonstrated potential as fluorescent probes, showing different responses in fluorescence emission upon interaction with fluoride ions, highlighting their use in analytical and environmental chemistry (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 4-bromo-7-fluoro-1H-indole-2-carboxylic acid may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
4-bromo-7-fluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMXLJCXRSDJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.